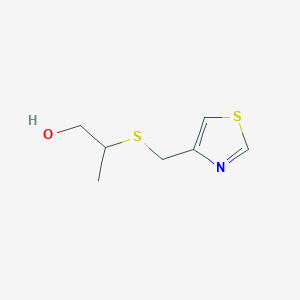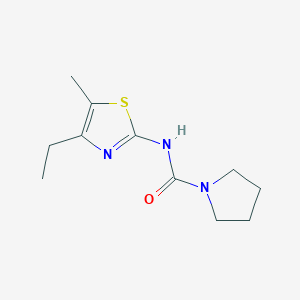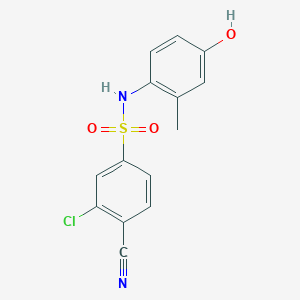![molecular formula C11H16BrN3O B6647725 2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B6647725.png)
2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPA is a potent inhibitor of the protein kinase, which is involved in a variety of cellular processes such as cell division, growth, and differentiation.
Mecanismo De Acción
2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide works by selectively inhibiting the protein kinase, which is involved in a variety of cellular processes. Specifically, this compound binds to the ATP binding site of the protein kinase, preventing the phosphorylation of downstream targets. This inhibition leads to a decrease in cell growth and proliferation, making it a potential therapeutic target for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cells, leading to cell death. In neurons, this compound has been shown to enhance synaptic plasticity and memory formation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide in lab experiments is its specificity for the protein kinase. This allows for selective inhibition of the protein kinase without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potential therapeutic target for cancer treatment. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide. One potential direction is the development of this compound analogs with improved solubility and potency. Additionally, this compound could be used in combination with other cancer therapies to enhance their effectiveness. Finally, this compound could be used to study the role of protein kinase in other cellular processes, such as cell differentiation and apoptosis.
Conclusion:
In conclusion, this compound is a potent inhibitor of the protein kinase that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a potential therapeutic target for cancer treatment and other diseases. While there are limitations to using this compound in lab experiments, its specificity and low toxicity make it a valuable tool for studying the role of protein kinase in cellular processes.
Métodos De Síntesis
2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide can be synthesized using a variety of methods, including the reaction of 5-bromopyridine-3-carboxaldehyde with methylamine and isopropylamine. The resulting product is then acetylated with acetic anhydride to yield this compound. The purity of this compound can be confirmed using NMR spectroscopy and other analytical techniques.
Aplicaciones Científicas De Investigación
2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and developmental biology. This compound has been shown to inhibit the growth and proliferation of cancer cells by selectively targeting the protein kinase. In neuroscience, this compound has been used to study the role of protein kinase in synaptic plasticity and memory formation. Additionally, this compound has been used in developmental biology to study the role of protein kinase in embryonic development.
Propiedades
IUPAC Name |
2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-8(2)14-11(16)7-15(3)10-4-9(12)5-13-6-10/h4-6,8H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIXWHKPOLWOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide](/img/structure/B6647643.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![5-[(3-Methylsulfanylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647657.png)
![1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)
![5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)

![3-[(5-Bromopyridin-3-yl)amino]propan-1-ol](/img/structure/B6647707.png)

![3-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6647726.png)

![6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6647743.png)


